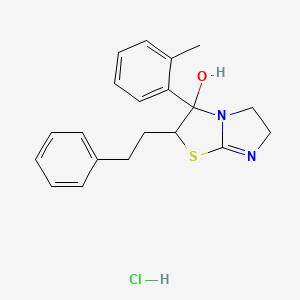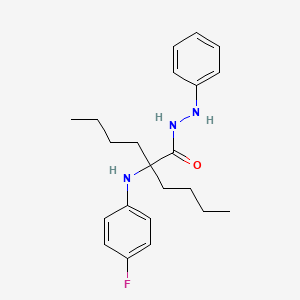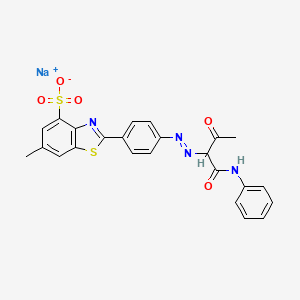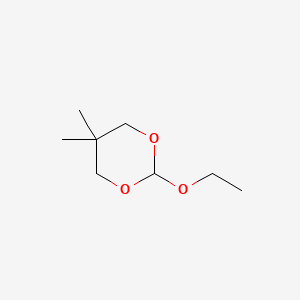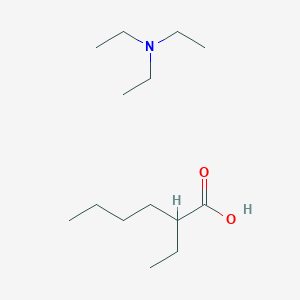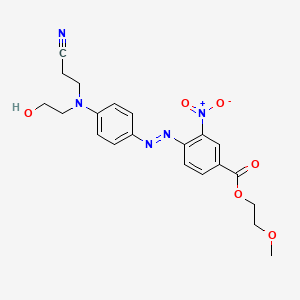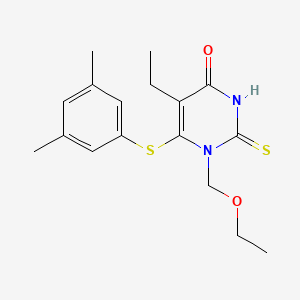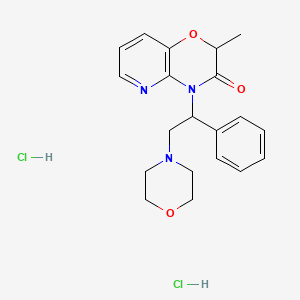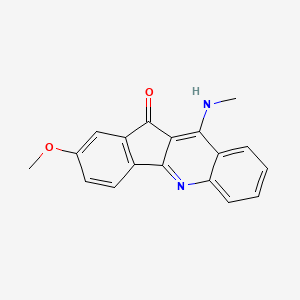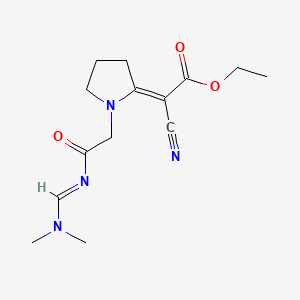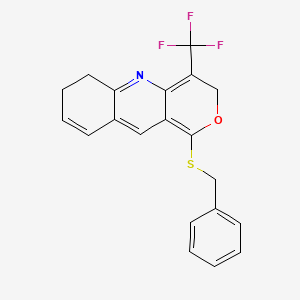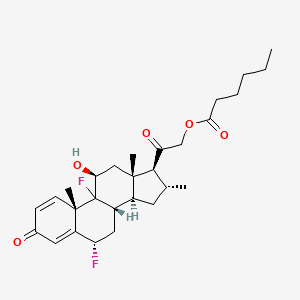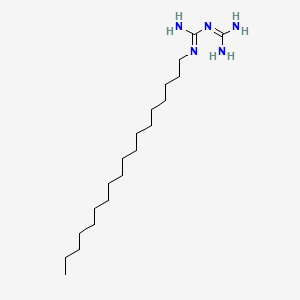
N-Stearylbiguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Stearylbiguanide is a chemical compound with the molecular formula C20H43N5. It is a derivative of biguanide, where the biguanide moiety is attached to a stearyl group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Stearylbiguanide can be synthesized through the reaction of stearyl amine with cyanoguanidine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Stearylbiguanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride.
Wissenschaftliche Forschungsanwendungen
N-Stearylbiguanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the study of cell membranes due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions.
Industry: It is used in the formulation of antimicrobial agents and disinfectants due to its ability to disrupt microbial cell membranes.
Wirkmechanismus
The mechanism of action of N-Stearylbiguanide involves its interaction with cell membranes. The stearyl group allows the compound to insert into the lipid bilayer, while the biguanide moiety interacts with the polar head groups of the lipids. This interaction disrupts the integrity of the cell membrane, leading to cell lysis. Additionally, this compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorhexidine: Another biguanide derivative used as an antiseptic and disinfectant.
Metformin: A biguanide used as an antidiabetic drug.
Phenformin: A biguanide with similar antidiabetic properties to metformin but with a higher risk of lactic acidosis.
Uniqueness
N-Stearylbiguanide is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of cell membranes. This property makes it particularly useful in applications where membrane disruption is desired, such as in antimicrobial agents and drug delivery systems.
Eigenschaften
CAS-Nummer |
45290-54-8 |
|---|---|
Molekularformel |
C20H43N5 |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-octadecylguanidine |
InChI |
InChI=1S/C20H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)25-19(21)22/h2-18H2,1H3,(H6,21,22,23,24,25) |
InChI-Schlüssel |
MNWJUMZPXYLPGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


